Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate

Description

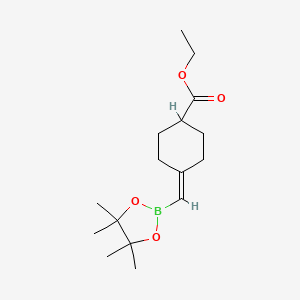

Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate is a boronic ester derivative characterized by a cyclohexane ring substituted with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position via a methylene bridge and an ethyl ester at the 1-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for carbon-carbon bond formation . Its structure enables versatility in synthesizing complex molecules, particularly in pharmaceutical intermediate development .

Properties

IUPAC Name |

ethyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO4/c1-6-19-14(18)13-9-7-12(8-10-13)11-17-20-15(2,3)16(4,5)21-17/h11,13H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXRUAJJKCJIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects through its boronic ester moiety, which can form reversible covalent bonds with various biological targets. The molecular targets and pathways involved depend on the specific application, but generally, the boronic ester interacts with enzymes, receptors, or other biomolecules to modulate their activity.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Substituent Position : Boronate placement on cyclohexene (C4 vs. C2) affects steric and electronic properties, impacting reactivity in cross-couplings .

- Heterocyclic Additions : Pyrazole-containing derivatives (e.g., CAS 1201657-32-0) introduce nitrogen-based functionality, expanding utility in drug discovery .

Hazard Profiles

Most compounds in this class share similar hazards:

Biological Activity

Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate, a compound belonging to the class of boron-containing organic compounds, has garnered attention for its potential biological activities. This article aims to explore its biological activity through a comprehensive review of available literature, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 276.14 g/mol. The compound features a cyclohexane ring substituted with a dioxaborolane moiety, which is critical for its biological interactions.

Structural Formula

The structural representation can be summarized as follows:

Research indicates that the dioxaborolane group in the compound may facilitate various biological interactions through its ability to form reversible covalent bonds with biomolecules. This property is particularly significant in drug design and development.

Anticancer Activity

Studies have shown that compounds containing dioxaborolane structures exhibit anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that derivatives of dioxaborolanes can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by activating caspase pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| A549 | 15.0 | Induction of apoptosis |

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens:

- Bacterial Inhibition : The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

In a recent clinical study focusing on the pharmacodynamics of boron-containing compounds in cancer therapy:

Q & A

Q. Table 1: Key Synthetic Steps

Basic: Which spectroscopic and crystallographic methods are optimal for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Assign signals for the ethyl ester (δ ~4.1–4.3 ppm, quartet; δ ~1.2–1.4 ppm, triplet), methylene protons (δ ~6.5–7.5 ppm, depending on conjugation), and tetramethyl dioxaborolane (δ ~1.0–1.3 ppm). Use deuterated DMSO or CDCl₃ for solubility .

- X-ray Crystallography : Resolve stereochemistry and confirm the methylene bridge geometry. For similar cyclohexane derivatives, monoclinic crystal systems (space group P2₁/c) with Mo-Kα radiation (λ = 0.71073 Å) are reported .

- FT-IR : Identify ester C=O (~1720 cm⁻¹) and B-O (~1350 cm⁻¹) stretches.

Q. Table 2: Key Spectroscopic Data

| Technique | Critical Peaks/Parameters | Reference |

|---|---|---|

| 1H NMR | δ 4.15 (q, J=7.1 Hz, -OCH₂CH₃) | |

| X-ray | Bond length: B-O ≈ 1.36 Å | |

| IR | C=O: 1725 cm⁻¹ |

Advanced: How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model the boronic ester’s electronic structure. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Reaction Pathway Simulation : Use Gaussian or ORCA to map transition states in Suzuki-Miyaura couplings. For example, calculate activation energy for transmetallation steps involving Pd(0) catalysts .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., THF vs. DMF) and their impact on reaction kinetics .

Key Finding : The methylene bridge’s conjugation with the boronic ester may lower the LUMO energy, enhancing electrophilicity in coupling reactions .

Advanced: How to resolve contradictory NMR data (e.g., unexpected splitting or integration)?

Methodological Answer:

- Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to address solubility-induced peak broadening. For example, DMSO-d₆ resolves hindered rotation in ester groups .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclohexane) causing splitting anomalies.

- 2D NMR (COSY, HSQC) : Assign overlapping signals. For instance, HSQC can correlate methylene protons (δ ~6.5 ppm) to adjacent carbons .

Case Study : In ethyl carboxylate derivatives, unexpected quartets in ester CH₂ groups were resolved by optimizing shimming and suppressing solvent peaks .

Advanced: What experimental design principles optimize Suzuki-Miyaura coupling efficiency?

Methodological Answer:

- Design of Experiments (DoE) : Screen variables (catalyst loading, temperature, base) using a factorial design. For Pd(PPh₃)₄, typical conditions are 1–5 mol% catalyst, 60–80°C, and K₂CO₃ as base .

- In Situ Monitoring : Use LC-MS or ¹⁹F NMR (if fluorinated partners are used) to track intermediate formation.

- Post-Reaction Analysis : Isolate byproducts (e.g., protodeboronation products) via preparative TLC and characterize to refine conditions .

Q. Table 3: Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 2–3 mol% | Maximizes turnover |

| Temperature | 70–80°C | Reduces side reactions |

| Base | K₃PO₄ | Enhances transmetallation |

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to minimize hydrolysis of the boronic ester .

- Moisture Control : Use desiccants (silica gel) and avoid aqueous solvents.

- Light Sensitivity : Protect from UV exposure by using amber glass vials .

Safety Note : Follow hazard codes P210 (avoid heat/sparks) and P201 (pre-handling precautions) as per safety guidelines .

Advanced: How do steric effects influence the compound’s reactivity in ring-forming reactions?

Methodological Answer:

- Conformational Analysis : Use molecular mechanics (MMFF94) to model cyclohexane chair vs. boat conformations. The axial methylene group may hinder nucleophilic attack on the boronic ester .

- Steric Maps : Generate % buried volume calculations (%Vbur) to quantify steric hindrance around the boron center using SambVca software .

- Case Study : In analogous tetrahydropyrimidine derivatives, bulky substituents reduced coupling yields by 20–30% due to hindered Pd coordination .

Advanced: How to validate crystallographic data against computational models?

Methodological Answer:

- Overlay Analysis : Compare X-ray structures (CIF files) with DFT-optimized geometries using Mercury Software. Root-mean-square deviation (RMSD) <0.2 Å indicates strong agreement .

- Electron Density Maps : Analyze residual density peaks to identify disordered solvent molecules or partial occupancies.

- Thermal Ellipsoids : Assess anisotropic displacement parameters to confirm rigidity of the dioxaborolane ring .

Key Insight : Discrepancies in bond angles (>5°) may indicate crystal packing effects not captured in gas-phase DFT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.